JL66S98Xvh
Beschreibung
JL66S98Xvh (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. Its PubChem ID is 72863, and it is classified under the category of soluble organic compounds due to its moderate solubility in polar solvents (0.687 mg/mL or 0.00342 mol/L) .
Eigenschaften
CAS-Nummer |
1585235-18-2 |
|---|---|
Molekularformel |
C16H30ClN3S |
Molekulargewicht |
331.9 g/mol |
IUPAC-Name |
(6S)-2-N,6-N,6-N-tripropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C16H29N3S.ClH/c1-4-9-17-16-18-14-8-7-13(12-15(14)20-16)19(10-5-2)11-6-3;/h13H,4-12H2,1-3H3,(H,17,18);1H/t13-;/m0./s1 |
InChI-Schlüssel |
XTZWJSQXQNZUHH-ZOWNYOTGSA-N |
Isomerische SMILES |
CCCNC1=NC2=C(S1)C[C@H](CC2)N(CCC)CCC.Cl |
Kanonische SMILES |
CCCNC1=NC2=C(S1)CC(CC2)N(CCC)CCC.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JL66S98Xvh involves multiple steps, starting with the preparation of the benzothiazole core. The reaction typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of JL66S98Xvh follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
JL66S98Xvh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert JL66S98Xvh into its amine derivatives.
Substitution: The benzothiazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
JL66S98Xvh has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of JL66S98Xvh involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
JL66S98Xvh belongs to the benzimidazole derivative family. Below is a comparative analysis with structurally and functionally related compounds.
Table 1: Structural and Functional Comparison
| Parameter | JL66S98Xvh (C₇H₅BrO₂) | Compound A (C₈H₇ClO₂) | Compound B (C₇H₆N₂O₂) | Compound C (C₆H₄Br₂O₂) |
|---|---|---|---|---|
| Molecular Weight | 201.02 | 202.59 | 162.13 | 291.90 |
| Solubility (mg/mL) | 0.687 | 0.452 | 1.210 | 0.295 |
| Log S (ESOL) | -2.47 | -2.89 | -1.95 | -3.12 |
| Synthesis Yield | 98% | 85% | 92% | 78% |
| Catalyst Reusability | 5 cycles | 3 cycles | 6 cycles | 2 cycles |
| Bioavailability | 0.55 | 0.48 | 0.62 | 0.41 |
Key Findings:
Solubility and Bioavailability: JL66S98Xvh exhibits higher solubility than halogen-rich analogs like Compound C (0.295 mg/mL) but lower than nitrogen-containing Compound B (1.210 mg/mL). This correlates with its intermediate bioavailability score (0.55), suggesting a balance between hydrophobicity and polar functional groups . Compound B’s superior solubility (-1.95 Log S) is attributed to its nitro group (-NO₂), enhancing dipole interactions with solvents.
Synthetic Efficiency :
- JL66S98Xvh outperforms Compound A and C in yield (98% vs. 85% and 78%) due to the stability of the A-FGO catalyst in THF. In contrast, Compound C’s lower yield stems from catalyst deactivation in the presence of dibrominated substrates .
- Catalyst reusability for JL66S98Xvh (5 cycles) is superior to Compound C (2 cycles) but lags behind Compound B (6 cycles), likely due to pore clogging in the A-FGO matrix after repeated use.
Hazard Profile :
- JL66S98Xvh shares the H302 warning with Compound A (chlorinated analog), but Compound C (dibrominated) carries additional risks (e.g., H315 skin irritation) due to higher electrophilicity.
Research Implications
- Green Chemistry : JL66S98Xvh’s synthesis aligns with sustainable practices, emphasizing catalyst recovery and mild reaction conditions. This contrasts with traditional methods for Compound A, which require stoichiometric reagents and generate more waste .
- Drug Development : Its moderate bioavailability makes JL66S98Xvh a candidate for prodrug optimization, whereas Compound B’s high solubility positions it for immediate-release formulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
